molecular formula C18H26N2O4 B14111121 tert-butyl 4-(benzyloxycarbonyl)piperidine-1-carboxylate;1-Boc-4-(Cbz-amino)piperidine

tert-butyl 4-(benzyloxycarbonyl)piperidine-1-carboxylate;1-Boc-4-(Cbz-amino)piperidine

Cat. No.: B14111121
M. Wt: 334.4 g/mol
InChI Key: SNVNUMFRTKFPJY-UHFFFAOYSA-N
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Description

1-Boc-4-Cbz-Aminopiperidine, also known as tert-butyl 4-((benzyloxy)carbonyl)amino)piperidine-1-carboxylate, is a compound with the molecular formula C18H26N2O4. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is widely used in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules .

Preparation Methods

1-Boc-4-Cbz-Aminopiperidine can be synthesized through various methods. One common synthetic route involves the protection of the amino group of piperidine with tert-butyl carbamate (Boc) and benzyloxycarbonyl (Cbz) groups. The process typically includes the following steps :

    Protection of the Amino Group: The amino group of piperidine is first protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Introduction of the Cbz Group: The Boc-protected piperidine is then reacted with benzyl chloroformate (Cbz-Cl) to introduce the Cbz group, resulting in the formation of 1-Boc-4-Cbz-Aminopiperidine.

Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-Boc-4-Cbz-Aminopiperidine undergoes various chemical reactions, including:

Common reagents used in these reactions include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and hydrogenation catalysts (e.g., palladium on carbon). The major products formed depend on the specific reaction conditions and the reagents used .

Mechanism of Action

The mechanism of action of 1-Boc-4-Cbz-Aminopiperidine primarily involves its role as a protecting group in organic synthesis. The Boc and Cbz groups protect the amino functionality during various chemical transformations, preventing unwanted side reactions. These protecting groups can be selectively removed under specific conditions, allowing for the subsequent functionalization of the amino group .

Properties

Molecular Formula

C18H26N2O4

Molecular Weight

334.4 g/mol

IUPAC Name

4-O-benzyl 1-O-tert-butyl 2-aminopiperidine-1,4-dicarboxylate

InChI

InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-10-9-14(11-15(20)19)16(21)23-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12,19H2,1-3H3

InChI Key

SNVNUMFRTKFPJY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1N)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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